6-chloro-7-[(4-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of scalable reaction conditions and purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and related heterocyclic compounds such as quinolones and quinazolines .
Uniqueness
What sets 6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H24ClFO3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-3-hexyl-4-methylchromen-2-one |
InChI |
InChI=1S/C23H24ClFO3/c1-3-4-5-6-7-18-15(2)19-12-20(24)22(13-21(19)28-23(18)26)27-14-16-8-10-17(25)11-9-16/h8-13H,3-7,14H2,1-2H3 |
InChI Key |
PKLJPHWDUJXXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.